molecular formula C₂₂H₂₈D₄O₄ B1146512 Iloprost-d4 (Major) CAS No. 1035094-10-0

Iloprost-d4 (Major)

Cat. No.: B1146512
CAS No.: 1035094-10-0
M. Wt: 364.51
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Description

Iloprost-d4 (Major) is a synthetic prostacyclin analog, specifically a deuterated form of Iloprost. It is used primarily as a reference standard in pharmaceutical analytical testing. The compound has a molecular formula of C22H28D4O4 and a molecular weight of 364.51 g/mol . Iloprost-d4 (Major) is known for its stability and is used in various scientific research applications, including the study of pulmonary arterial hypertension and frostbite .

Preparation Methods

Chemical Reactions Analysis

Iloprost-d4 (Major) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Iloprost-d4 (Major) can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .

Comparison with Similar Compounds

Iloprost-d4 (Major) is similar to other prostacyclin analogs such as treprostinil and epoprostenol. it has unique properties that make it particularly useful in scientific research. Unlike epoprostenol, which requires continuous intravenous infusion, Iloprost-d4 (Major) is more stable and can be used in various analytical techniques without the need for constant administration . Treprostinil, another stable prostacyclin analog, is also used for the management of pulmonary arterial hypertension but has different pharmacokinetic properties compared to Iloprost-d4 (Major) . The unique stability and deuterated nature of Iloprost-d4 (Major) make it a valuable tool in pharmaceutical research and development.

Biological Activity

Iloprost-d4 (Major) is a deuterated analog of iloprost, a synthetic derivative of prostacyclin (PGI2). This compound is primarily utilized in pharmacological research to study the metabolism and biological activity of iloprost. The unique stable isotope labeling of iloprost-d4 allows for precise tracking in metabolic studies, enhancing our understanding of its biological effects and mechanisms.

  • Chemical Formula : C22H28D4O4
  • Molecular Weight : 364.52 g/mol
  • Structure : The presence of four deuterium atoms increases the stability of the compound, making it suitable for various experimental applications.

Iloprost-d4 exhibits biological activities similar to those of iloprost through its interaction with prostacyclin receptors. Its primary actions include:

  • Vasodilation : Iloprost-d4 acts as a potent vasodilator, promoting blood flow by relaxing vascular smooth muscle cells.
  • Inhibition of Platelet Aggregation : It prevents thrombus formation, which is crucial in managing cardiovascular conditions.
  • Reduction of Pulmonary Vascular Resistance : Studies indicate that iloprost-d4 effectively lowers pulmonary vascular resistance, making it beneficial in treating pulmonary arterial hypertension.

Metabolic Pathways

Iloprost-d4 undergoes metabolic processes akin to iloprost, primarily involving β-oxidation of the carboxyl side chain. Key metabolites include tetranor-iloprost, which is pharmacologically inactive, and dinor-iloprost. The metabolic pathways are essential for understanding its pharmacokinetics and therapeutic applications.

Vasodilatory Effects

Iloprost-d4 has been shown to significantly reduce pulmonary vascular resistance and improve endothelial function in animal models. For instance, preclinical studies demonstrate its effectiveness in controlling pulmonary inflammation and edema associated with acute respiratory distress syndrome (ARDS) .

Case Studies

  • Iloprost Combined with Mineral Trioxide Aggregate (MTA) :
    • A study evaluated the additive effects of iloprost when mixed with MTA on human mesenchymal stem cells (hMSCs). The results showed enhanced cell viability and osteogenic differentiation markers compared to MTA alone. Specifically, the expression levels of bone sialoprotein (BSP), osteocalcin (OCN), and osteopontin (OSP) were significantly upregulated with iloprost addition .
  • Therapeutic Use in ARDS :
    • In small animal models, iloprost was found to improve endothelial barrier function and reduce pulmonary inflammation. The compound demonstrated a reduction in leukocyte sequestration, highlighting its potential therapeutic role in ARDS management .

Comparative Analysis

The following table compares iloprost-d4 with other related compounds:

CompoundStructure TypePrimary UseUnique Features
IloprostSynthetic analogPulmonary arterial hypertensionPotent vasodilator; inhibits platelet aggregation
EpoprostenolNatural prostacyclinPulmonary arterial hypertensionShort half-life; requires continuous infusion
TreprostinilSynthetic analogPulmonary arterial hypertensionLonger half-life; available in multiple forms
BeraprostSynthetic analogPulmonary arterial hypertensionOral bioavailability; less potent than iloprost
Iloprost-d4 Synthetic analog Pharmacological research Stable isotope labeling for metabolic tracking

Properties

CAS No.

1035094-10-0

Molecular Formula

C₂₂H₂₈D₄O₄

Molecular Weight

364.51

Synonyms

(5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2(1H)-pentalenylidene]pentanoic Acid-d4;  (1S,2R,3R,5S)-7-[(E)-4-Carboxybutylidene]-2-[(3S,1E)-3-hydroxy-4-methyl-6-octyn-1-enyl]-bicyclo[3.3.0]octane-d4;  Cil

Origin of Product

United States

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